molecular formula C8H8ClI B8572210 2-(4-Iodophenyl)ethylchloride

2-(4-Iodophenyl)ethylchloride

Cat. No.: B8572210
M. Wt: 266.50 g/mol
InChI Key: IJOBLCDSBNBQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Iodophenyl)ethylchloride is an organoiodine compound featuring a chlorinated ethyl group attached to a 4-iodophenyl aromatic ring. For instance, compounds with 4-iodophenyl groups are frequently employed in anticancer agents (e.g., inhibitors described in ) and microbial toxicity studies (), highlighting the functional versatility of this moiety .

Properties

Molecular Formula

C8H8ClI

Molecular Weight

266.50 g/mol

IUPAC Name

1-(2-chloroethyl)-4-iodobenzene

InChI

InChI=1S/C8H8ClI/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2

InChI Key

IJOBLCDSBNBQQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCl)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Ethylchloride Backbone

(a) 2-(Dipropylamino)ethylchloride
  • Structure: Features a dipropylamino group instead of the 4-iodophenyl moiety.
  • Molecular Formula : C₈H₁₇ClN.
  • Applications : Used as a precursor for quaternary ammonium compounds or surfactants.
(b) 2-(N-Methyl-N-propylamino)ethylchloride
  • Structure: Contains a methyl-propylamino substituent.
  • Molecular Formula : C₇H₁₅ClN.
  • Applications : Likely employed in the synthesis of neuromuscular blockers or anticholinergics.
  • Comparison: The alkylamino group enhances solubility in polar solvents compared to the hydrophobic 4-iodophenyl group in 2-(4-Iodophenyl)ethylchloride .

Functional Group Variations

(a) 2-Chloro-N-(4-iodophenyl)acetamide
  • Structure : Replaces the ethylchloride group with a chloroacetamide moiety.
  • Molecular Formula: C₈H₇ClINO.
  • Key Difference : The acetamide group introduces hydrogen-bonding capacity, enhancing target binding in biological systems compared to the simpler ethylchloride backbone .
(b) INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-Phenyl Tetrazolium Chloride)
  • Structure : A tetrazolium salt with 4-iodophenyl, 4-nitrophenyl, and phenyl substituents.
  • Applications : Used as a redox indicator in microbial respiration assays.
  • Toxicity: Notably toxic to prokaryotic cells, limiting its use in whole-cell studies .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Applications Reference
This compound C₈H₇ClI (inferred) 4-Iodophenyl, ethylchloride Pharmaceutical intermediate N/A
2-(Dipropylamino)ethylchloride C₈H₁₇ClN Dipropylamino, ethylchloride Surfactant synthesis
2-Chloro-N-(4-iodophenyl)acetamide C₈H₇ClINO 4-Iodophenyl, chloroacetamide Kinase inhibition, antimicrobial
INT (Tetrazolium chloride) C₁₉H₁₃IN₅O₂Cl 4-Iodophenyl, tetrazolium Microbial respiration assays
4-(Cyclopent...) Triazole-3-thiol C₁₆H₁₈IN₇S 4-Iodophenyl, triazole-thiol SARS-CoV-2 inhibition

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